2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is a complex organic compound known for its unique structure and properties It consists of a seven-membered ring with conjugated double bonds and a ketone group, along with two hydroxyl groups connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) can be achieved through several methods. One common approach involves the reaction of 1,2-cycloheptadiene with sulfur and subsequent oxidation to introduce the hydroxyl groups. Another method includes the use of cycloheptatriene as a starting material, followed by thiolation and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic methods and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparison with Similar Compounds
Tropolone: A structurally related compound with a hydroxyl group at the 2-position.
Tropone: Lacks the hydroxyl groups and sulfur linkage but shares the aromatic ring structure.
Thujaplicin: Another hydroxylated tropone derivative with notable biological activities
Uniqueness: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is unique due to its sulfur linkage and dual hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .
Biological Activity
2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-) (commonly referred to as a derivative of tropolone) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₁₄H₁₀O₄S
- Molecular Weight: 270.39 g/mol
- CAS Registry Number: 3067843
This compound features a cycloheptatriene structure with hydroxyl and thiol functionalities that contribute to its biological activity.
Biological Activity Overview
The biological activity of 2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-) has been primarily investigated in the context of antiviral properties, particularly against HIV. The compound exhibits various mechanisms of action that are crucial for its therapeutic potential.
Antiviral Activity
-
Inhibition of HIV-1 Reverse Transcriptase:
- The compound has shown promising results in inhibiting HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Studies indicate that it acts as a non-competitive inhibitor, effectively blocking the RNA-dependent DNA polymerase activity of RT .
- The inhibition mechanism involves the chelation of divalent metal ions at the active site of the enzyme, which is essential for its catalytic function .
- Impact on RNase H Activity:
-
Case Study:
- A study investigating various tropolone derivatives found that 2,4,6-Cycloheptatrien-1-one derivatives exhibited significant inhibitory effects on both RT and integrase activities in biochemical assays. The most active derivative demonstrated an IC₅₀ value in the low micromolar range against HIV-1 integrase .
The biological mechanisms underlying the activity of 2,4,6-Cycloheptatrien-1-one include:
- Metal Ion Chelation: The presence of hydroxyl groups allows for effective coordination with metal ions essential for enzyme activity.
- Structural Conformation: The unique cycloheptatriene structure contributes to its ability to interact with enzyme active sites through π-stacking and hydrogen bonding interactions.
Comparative Biological Activity Table
Compound Name | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
2,4,6-Cycloheptatrien-1-one | HIV-1 Reverse Transcriptase | ~5 | Non-competitive inhibition |
Tropolone | HIV-1 Integrase | ~10 | Metal ion chelation |
β-Thujaplicinol | HIV-1 RNase H | ~50 | Non-competitive inhibition |
Properties
CAS No. |
82131-75-7 |
---|---|
Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H10O4S/c15-9-5-1-3-7-11(13(9)17)19-12-8-4-2-6-10(16)14(12)18/h1-8H,(H,15,17)(H,16,18) |
InChI Key |
GRAKHGFVPASAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)SC2=C(C(=O)C=CC=C2)O |
Origin of Product |
United States |
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